molecular formula C9H12 B6296684 2,6,6-Trimethylfulvene CAS No. 30953-08-3

2,6,6-Trimethylfulvene

Cat. No. B6296684
Key on ui cas rn: 30953-08-3
M. Wt: 120.19 g/mol
InChI Key: HDHYMLWPVAELKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06369175B1

Procedure details

150 ml of methylcyclopentadiene dimer was fractionally distilled from 100 ml of mineral oil and at 62° C. and collected at 0° C. 500 mmol of methyl lithium (1.4M; diethylether) were added, dropwise, to a mixture of 500 mmol of freshly distilled methylcyclopentadiene and 137 ml of dry acetone at 0° C. The solution was stirred for 1 hour at 25° C. 8 g (85% yield) of 3,6,6-trimethylfulvene were recovered from the organic layer by vacuum distillation after an extraction with 100 ml of saturated, aqueous NH4Cl and drying over MgSO4.
Quantity
500 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
137 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Li].[CH3:3][C:4]1[CH2:8][CH:7]=[CH:6][CH:5]=1.[CH3:9][C:10]([CH3:12])=O>>[CH3:3][C:4]1[CH:8]=[CH:7][C:6](=[C:10]([CH3:12])[CH3:9])[CH:5]=1

Inputs

Step One
Name
Quantity
500 mmol
Type
reactant
Smiles
C[Li]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC1
Name
Quantity
137 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 1 hour at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
150 ml of methylcyclopentadiene dimer was fractionally distilled from 100 ml of mineral oil and at 62° C.
CUSTOM
Type
CUSTOM
Details
collected at 0° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=CC(C1)=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.